REACTION_CXSMILES
|
[O:1]=[C:2]1[C:14]2[C:10](=[CH:11][S:12][C:13]=2[N:15]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.O.NN>C(O)C>[NH2:15][C:13]1[S:12][CH:11]=[C:10]2[CH2:9][C:8]3[C:3]([C:2](=[O:1])[C:14]=12)=[CH:4][CH:5]=[CH:6][CH:7]=3 |f:1.2|
|
Name
|
2-[4-oxo-9H-naphtho[2,3-c]thiophene-3-yl]-isoindole-1,3-dione
|
Quantity
|
0.45 mmol
|
Type
|
reactant
|
Smiles
|
O=C1C2=CC=CC=C2CC2=CSC(=C21)N2C(C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
The solution is chilled to 5° C. for one hour, during which time the phthaloyl hydrazide
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
The precipitate is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a 4:1 mixture of petroleum ether
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product recrystallized
|
Name
|
|
Type
|
|
Smiles
|
NC1=C2C(=CS1)CC1=CC=CC=C1C2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |